2,5-Difluoro-4-phenylpyrimidine
Description
Properties
Molecular Formula |
C10H6F2N2 |
|---|---|
Molecular Weight |
192.16 g/mol |
IUPAC Name |
2,5-difluoro-4-phenylpyrimidine |
InChI |
InChI=1S/C10H6F2N2/c11-8-6-13-10(12)14-9(8)7-4-2-1-3-5-7/h1-6H |
InChI Key |
QRPFWJUVWLFNQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC=C2F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Difluoro-4-phenylpyrimidine typically involves the fluorination of pyrimidine derivatives. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a fluorine atom replaces a leaving group such as chlorine or bromine on the pyrimidine ring. For example, the reaction of 4,6-difluoro-2-phenylpyrimidine with appropriate nucleophiles can yield the desired compound .
Industrial Production Methods
Industrial production of fluorinated pyrimidines often employs scalable and efficient synthetic routesAdditionally, catalytic methods such as the Suzuki–Miyaura coupling reaction can be employed to construct the pyrimidine ring with high precision and yield .
Chemical Reactions Analysis
Types of Reactions
2,5-Difluoro-4-phenylpyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents may be required.
Coupling Reactions: Reactions such as the Suzuki–Miyaura coupling can be used to form carbon-carbon bonds, expanding the molecular framework.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or organolithium compounds can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide may be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while coupling reactions can produce more complex aromatic systems .
Scientific Research Applications
2,5-Difluoro-4-phenylpyrimidine has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Agrochemicals: Fluorinated pyrimidines are used in the development of pesticides and herbicides due to their enhanced stability and bioactivity.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,5-Difluoro-4-phenylpyrimidine depends on its specific application. In medicinal chemistry, the compound may act by inhibiting key enzymes or receptors involved in disease pathways. The fluorine atoms can enhance binding affinity and selectivity by interacting with target proteins through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following analysis compares 2,5-difluoro-4-phenylpyrimidine with structurally related pyrimidine derivatives, emphasizing substitution patterns, electronic effects, and biological relevance.
Substituent Position and Electronic Effects
2,5-Dichloro-N-(4-fluorophenyl)pyrimidin-4-amine (EN300-384007) :
Replacing fluorine with chlorine at positions 2 and 5 increases steric bulk and reduces electronegativity. This substitution diminishes metabolic stability compared to fluorine but may enhance π-π stacking interactions due to chlorine’s polarizability. The 4-fluorophenyl group retains moderate lipophilicity, similar to this compound .- The 4-methoxyphenyl group introduces electron-donating effects, contrasting with the electron-withdrawing fluorine in this compound .
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Synthetic Accessibility: this compound is more synthetically tractable than spirocyclic or thieno-fused derivatives, enabling scalable production for drug discovery .
- Electron-Withdrawing Effects : Fluorine at positions 2 and 5 enhances electrophilicity at the pyrimidine ring’s reactive sites, facilitating nucleophilic substitutions—a property exploited in radiopharmaceutical labeling .
- Comparative Bioactivity : While trifluoromethyl-spiro derivatives (EP 4 374 877 A2) show superior kinase inhibition, this compound’s simpler structure offers a balance between potency and pharmacokinetic optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
